

A Comparative Analysis of WCK-4234 and Avibactam Against KPC-Producing Klebsiella pneumoniae

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Compound of Interest

Compound Name: **WCK-4234**

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The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), particularly Klebsiella pneumoniae producing K. pneumoniae carbapenemase (KPC), pose a significant threat to public health. In response, novel β -lactam/ β -lactamase inhibitor combinations have been developed. This guide provides a detailed comparison of two such inhibitors, **WCK-4234** and avibactam, focusing on their efficacy against KPC-producing K. pneumoniae.

Executive Summary

Both **WCK-4234** and avibactam are diazabicyclooctane (DBO) β -lactamase inhibitors that effectively restore the activity of partner β -lactams against KPC-producing K. pneumoniae. Avibactam, in combination with ceftazidime, is an established therapeutic option. **WCK-4234** is a novel inhibitor under development that is combined with carbapenems, such as meropenem or imipenem.

Available data suggests that both combinations are highly potent against KPC-producing isolates. A notable feature of **WCK-4234** is its distinct mechanism of KPC inhibition and its potent activity against ceftazidime-avibactam-resistant KPC variants has been observed in at least one case. This guide will delve into the available in vitro and in vivo data, experimental methodologies, and mechanisms of action for both agents.

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of **WCK-4234** and avibactam combinations against KPC-producing *Klebsiella pneumoniae* from various studies. It is important to note that the data are not from a single head-to-head comparative study, but rather compiled from different publications.

Table 1: In Vitro Activity of Meropenem/**WCK-4234** against KPC-Producing *Klebsiella pneumoniae*

| Organism Collection | Meropenem MIC Range (µg/mL) | Meropenem/W CK-4234 (4 µg/mL) MIC Range (µg/mL) | Meropenem/W CK-4234 (4 µg/mL) MIC50 (µg/mL) | Meropenem/W CK-4234 (4 µg/mL) MIC90 (µg/mL) |
|-----------------------|-----------------------------|---|---|---|
| KPC-producing | | | | |
| K. pneumoniae (n=124) | 16 to >128 | ≤0.06 to 4 | 0.25 | 1 |

Data extracted from Mushtaq et al., Journal of Antimicrobial Chemotherapy, 2017.[1][2]

Table 2: In Vitro Activity of Ceftazidime/Avibactam against KPC-Producing *Klebsiella pneumoniae*

| Organism Collection | Ceftazidime/Avibactam MIC Range (µg/mL) | Ceftazidime/Avibactam MIC50 (µg/mL) | Ceftazidime/Avibactam MIC90 (µg/mL) | Percent Susceptible (%) |
|--|---|-------------------------------------|-------------------------------------|-------------------------|
| KPC-producing | | | | |
| K. pneumoniae (n=264) | Not Specified | 2 | 8 | 93.9 |
| Carbapenem-Resistant K. pneumoniae (CRKP) (n=35) | | | | |
| | Not Specified | Not Specified | Not Specified | 93.8 |

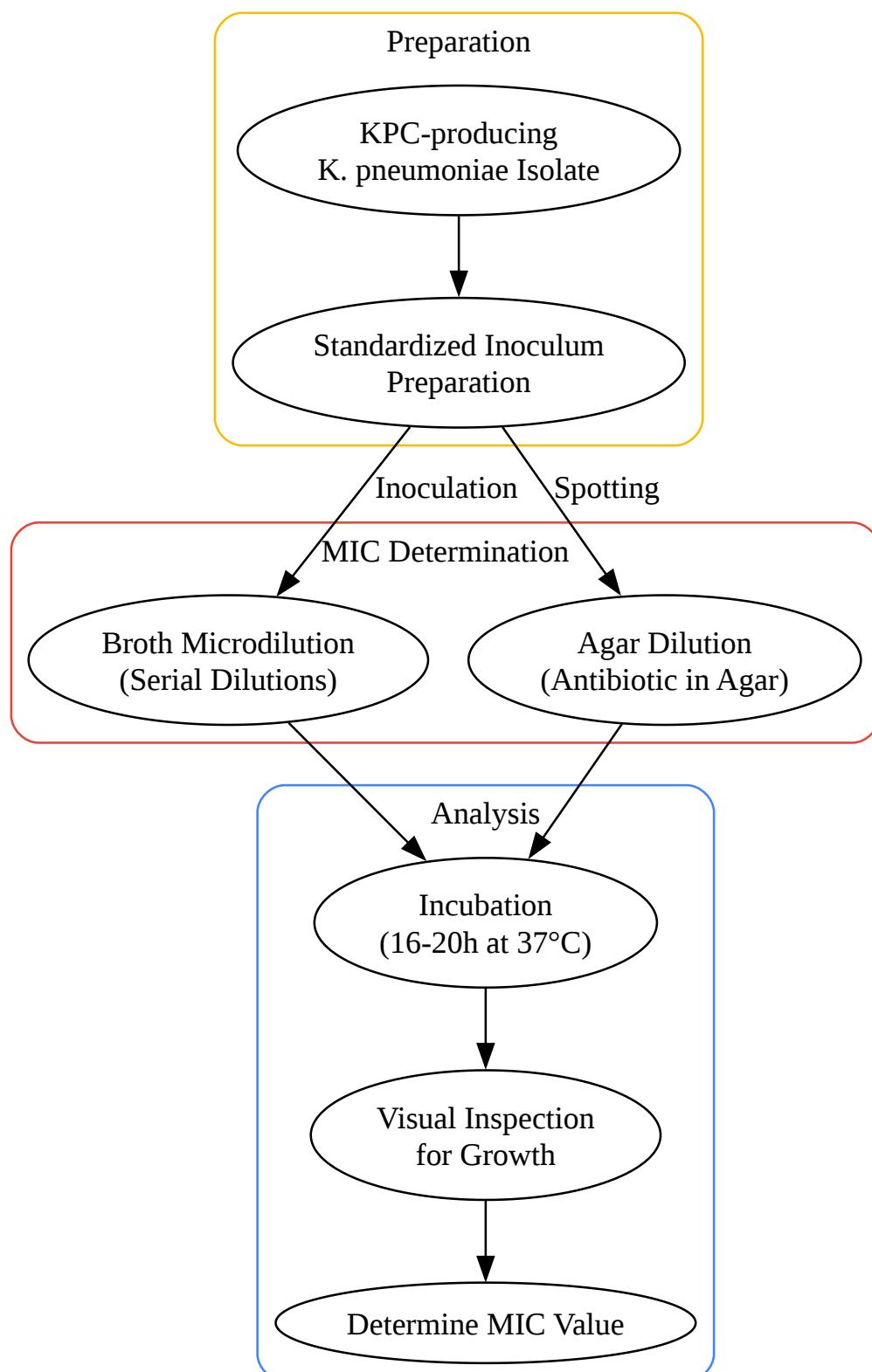
Data compiled from multiple sources including a 2025 study on Italian nationwide isolates and a 2024 comparative study.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination

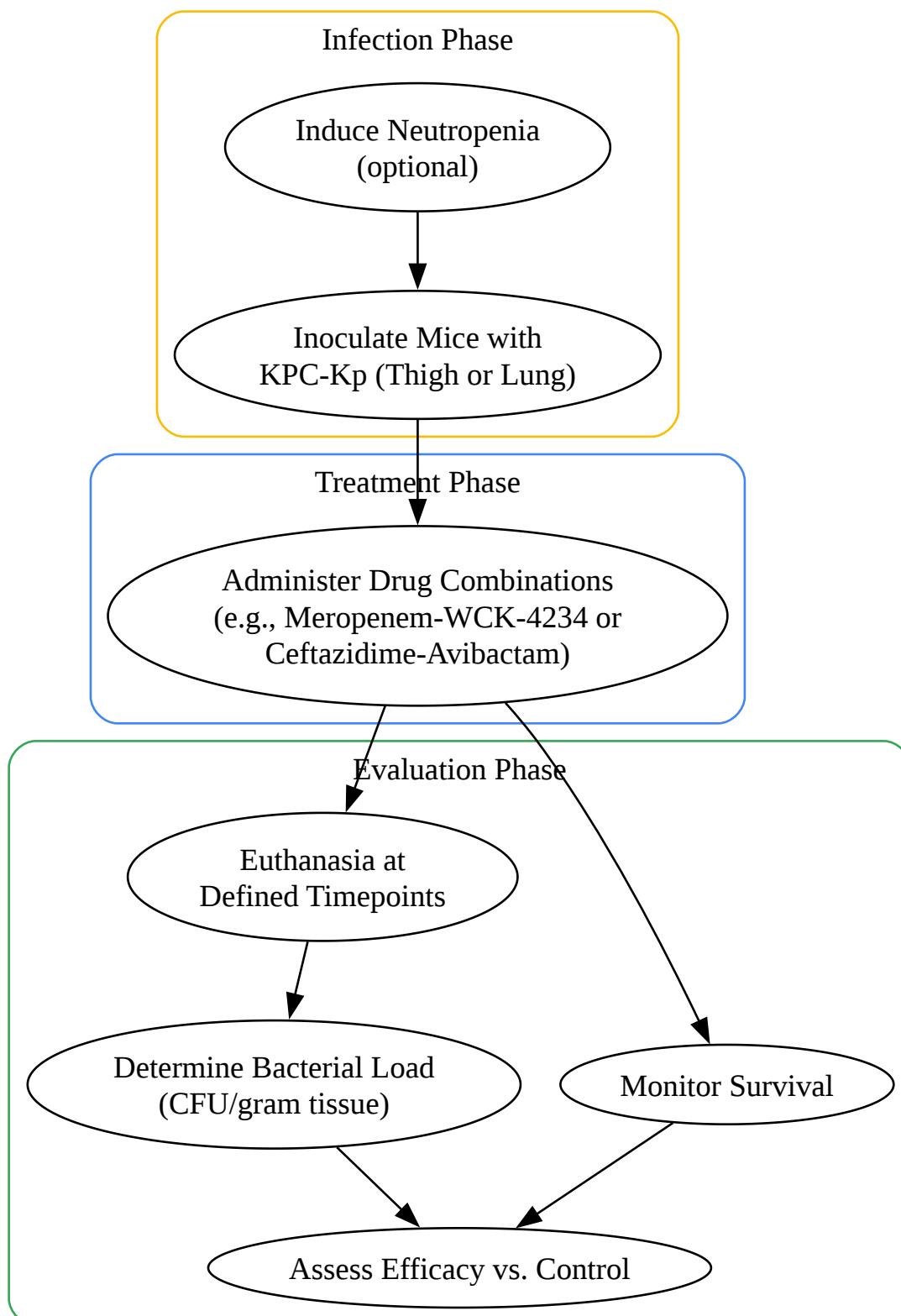
The *in vitro* activity of the antibiotic combinations is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

- **Broth Microdilution:** This is a standard method used to determine MICs.
 - A series of twofold dilutions of the antibiotic combination is prepared in a liquid growth medium in a microtiter plate.
 - Each well is inoculated with a standardized suspension of the test organism (*K. pneumoniae*).
 - The plates are incubated at a specified temperature and duration (typically 35-37°C for 16-20 hours).
 - The MIC is read as the lowest concentration of the drug that prevents visible turbidity. For β -lactamase inhibitor combinations, a fixed concentration of the inhibitor (e.g., 4 μ g/mL of avibactam or **WCK-4234**) is often used with varying concentrations of the β -lactam antibiotic.
- **Agar Dilution:** This method involves incorporating the antibiotic into an agar medium.
 - Serial dilutions of the antibiotic combination are added to molten agar, which is then poured into petri dishes.
 - A standardized inoculum of the test organism is spotted onto the surface of the agar plates.
 - Plates are incubated, and the MIC is determined as the lowest drug concentration that inhibits visible growth.

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Animal models are crucial for evaluating the *in vivo* efficacy of new antimicrobial agents. Common models for *K. pneumoniae* infections include the murine thigh infection model and the murine lung infection model.

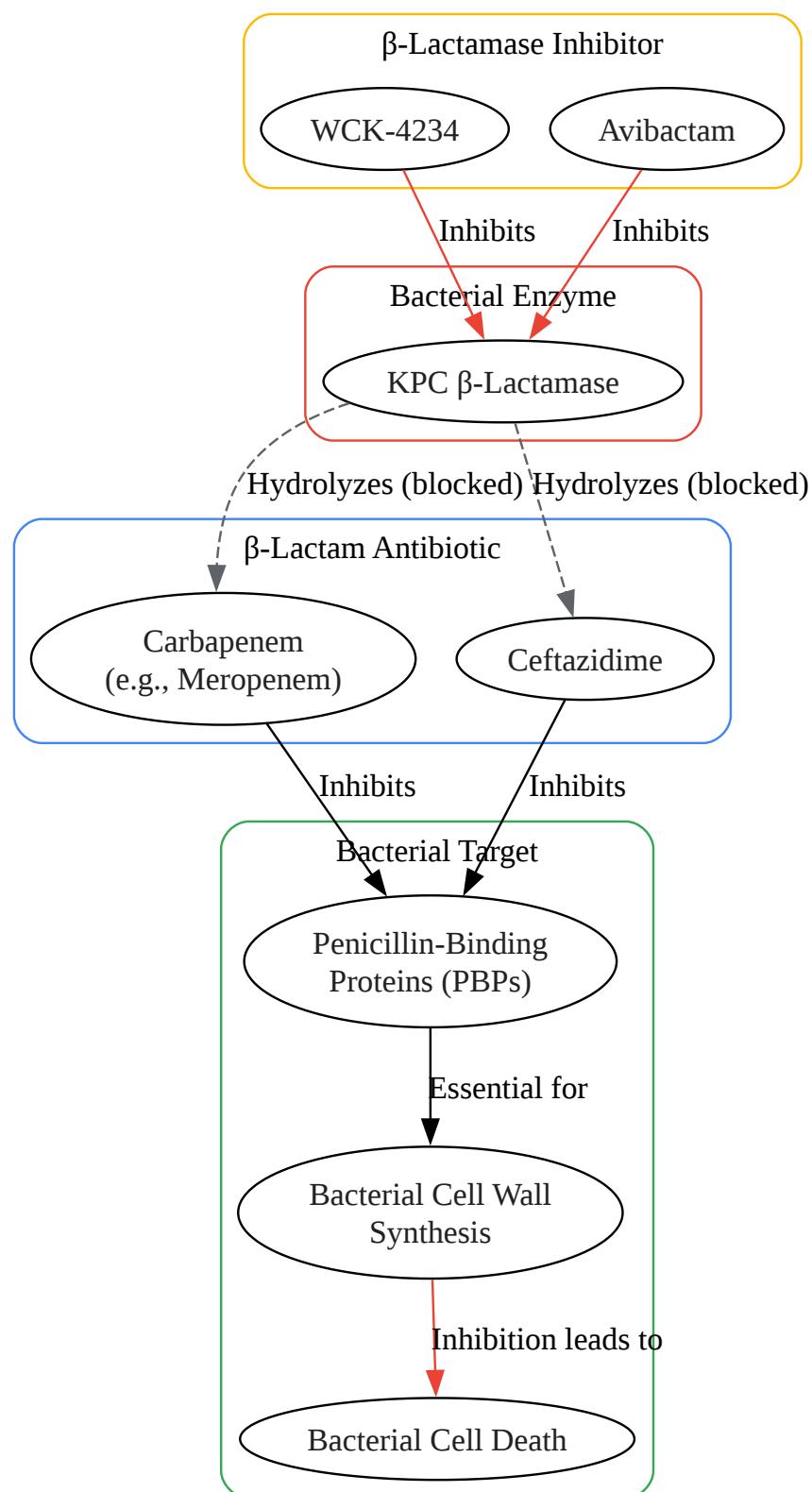
- Murine Thigh Infection Model:
 - Mice are rendered neutropenic through the administration of cyclophosphamide.
 - A standardized inoculum of KPC-producing *K. pneumoniae* is injected into the thigh muscle.
 - Treatment with the antibiotic combinations (e.g., meropenem-**WCK-4234** or ceftazidime-avibactam) is initiated at a specified time post-infection.
 - At various time points, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (colony-forming units per gram of tissue).
 - Efficacy is assessed by the reduction in bacterial burden compared to untreated controls.
- Murine Lung Infection Model:
 - Mice are infected with KPC-producing *K. pneumoniae* via intranasal or intratracheal inoculation to establish a pulmonary infection.
 - Treatment is administered systemically (e.g., intraperitoneally or subcutaneously).
 - Efficacy is evaluated based on survival rates and/or the reduction of bacterial counts in the lungs and other organs (to assess dissemination).

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Mechanism of Action

Both **WCK-4234** and avibactam are DBOs that inhibit KPC β -lactamases through a covalent acylation mechanism. The inhibitor forms a stable acyl-enzyme intermediate with the serine residue in the active site of the β -lactamase, rendering it inactive. This prevents the hydrolysis of the partner β -lactam antibiotic, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.

While both are DBOs, a study has indicated that **WCK-4234** has a distinct mechanism of KPC inhibition compared to avibactam, as it does not undergo desulfation.^[4] This may contribute to its potent activity, including against some ceftazidime-avibactam-resistant strains.

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Discussion and Conclusion

Both meropenem/**WCK-4234** and ceftazidime/avibactam demonstrate excellent in vitro activity against KPC-producing *Klebsiella pneumoniae*. Ceftazidime-avibactam is a well-established agent with proven clinical efficacy. Meropenem/**WCK-4234** is a promising combination in development with potent activity, including against some ceftazidime-avibactam-resistant isolates.

The observation that a ceftazidime-avibactam-resistant KPC-producing isolate was susceptible to meropenem-**WCK-4234** is significant and warrants further investigation.^[4] This suggests that **WCK-4234** may have a role in treating infections caused by KPC variants that confer resistance to avibactam. The choice between these agents in a clinical setting would depend on local susceptibility patterns, the specific KPC variant, and the overall clinical picture of the patient.

Further head-to-head comparative studies, both in vitro and in vivo, are needed to fully elucidate the relative strengths and weaknesses of these two important β -lactamase inhibitor combinations in the fight against KPC-producing *K. pneumoniae*.

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